molecular formula C21H33NO3 B379614 N-cyclododecyl-3,4-dimethoxybenzamide CAS No. 304890-32-2

N-cyclododecyl-3,4-dimethoxybenzamide

Cat. No.: B379614
CAS No.: 304890-32-2
M. Wt: 347.5g/mol
InChI Key: IOOXMFJISJSNFU-UHFFFAOYSA-N
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Description

N-cyclododecyl-3,4-dimethoxybenzamide is a benzamide derivative characterized by a 3,4-dimethoxy-substituted benzoyl group linked to a cyclododecyl amine moiety.

Properties

CAS No.

304890-32-2

Molecular Formula

C21H33NO3

Molecular Weight

347.5g/mol

IUPAC Name

N-cyclododecyl-3,4-dimethoxybenzamide

InChI

InChI=1S/C21H33NO3/c1-24-19-15-14-17(16-20(19)25-2)21(23)22-18-12-10-8-6-4-3-5-7-9-11-13-18/h14-16,18H,3-13H2,1-2H3,(H,22,23)

InChI Key

IOOXMFJISJSNFU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCCCCCCCCC2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCCCCCCCCC2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of N-cyclododecyl-3,4-dimethoxybenzamide with related benzamide derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
This compound* Cyclododecyl C21H33NO3† ~347.5 Hypothesized agrochemical applications due to hydrophobic backbone
N-cyclohexyl-3,4-dimethoxybenzamide Cyclohexyl C15H21NO3 263.33 Higher solubility than cyclododecyl analog; potential intermediate in organic synthesis
N-allyl-3,4-dimethoxybenzamide Allyl C12H15NO3 221.25 Reactive allyl group may enable polymer conjugation or further derivatization
N-Acetyl-3,4-dimethoxybenzamide Acetyl C11H13NO4‡ 223.23 Melting point: 165–168°C; used in pharmacological research and reference standards
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide Benzothiazolyl C16H14N2O3S 314.36 Likely pesticidal or medicinal applications (e.g., similar to sulfentrazone )
N-ethyl-3,4-dimethoxybenzamide Ethyl C11H15NO3 209.24 Minor product in dealkylation reactions; simpler structure for mechanistic studies

*Note: Data marked with * are inferred due to absence in evidence. †Calculated based on cyclododecyl (C12H23) substitution. ‡Molecular formula inferred from NMR data in .

Key Research Findings

Substituent Effects on Physical Properties
  • Hydrophobicity : Cycloalkyl substituents (e.g., cyclohexyl , cyclododecyl*) increase hydrophobicity compared to linear alkyl (e.g., ethyl ) or aromatic groups (e.g., benzothiazolyl ). This may enhance membrane permeability but reduce aqueous solubility.
  • Thermal Stability : N-Acetyl-3,4-dimethoxybenzamide exhibits a relatively high melting point (165–168°C) , likely due to hydrogen bonding and crystallinity imparted by the acetyl group. Cyclododecyl and cyclohexyl analogs may have lower melting points due to flexible aliphatic chains.

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